Cas no 935668-38-5 (AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE)

Azetidin-3-yl carbamate hydrochloride is a versatile intermediate in organic synthesis, particularly valued for its azetidine ring structure, which is a key motif in medicinal chemistry. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is commonly employed in the development of pharmacologically active molecules, including beta-lactam antibiotics and enzyme inhibitors. Its rigid four-membered ring contributes to conformational constraint, improving binding affinity in target interactions. The carbamate group offers additional functionalization opportunities, enabling further derivatization. Suitable for research and industrial applications, this reagent is characterized by high purity and consistent performance in synthetic workflows.
AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE structure
935668-38-5 structure
Product Name:AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE
CAS No:935668-38-5
MF:
MW:
CID:4666200
PubChem ID:132233973
Update Time:2025-10-25

AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE Chemical and Physical Properties

Names and Identifiers

    • AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE

AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE Pricemore >>

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Additional information on AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE

Comprehensive Overview of AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE (CAS No. 935668-38-5): Properties, Applications, and Industry Insights

AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE (CAS No. 935668-38-5) is a specialized organic compound gaining significant attention in pharmaceutical and biochemical research. This azetidine derivative is characterized by its unique carbamate hydrochloride functional group, which enhances its solubility and stability in various formulations. Researchers are increasingly exploring its potential as a building block in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

The molecular structure of AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE features a four-membered azetidine ring, a structural motif known to confer conformational rigidity in medicinal chemistry. This property makes it valuable for designing bioactive molecules with improved target selectivity. Recent studies highlight its utility in developing small molecule therapeutics for metabolic disorders and neurological conditions, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, CAS 935668-38-5 serves as a versatile intermediate. Its carbamate protection group allows controlled deprotection under mild conditions, making it ideal for peptide coupling and prodrug synthesis. Pharmaceutical manufacturers value this compound for its compatibility with green chemistry principles, reducing the need for hazardous reagents during production.

Quality control of AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE requires rigorous analytical methods. Advanced techniques like HPLC purity analysis and mass spectrometry ensure batch-to-batch consistency, addressing industry concerns about API impurities. The compound's hydrochloride salt form enhances crystallinity, facilitating purification and improving shelf-life stability – critical factors for GMP compliance in pharmaceutical applications.

Emerging applications of this compound include its use in PROTAC technology (Proteolysis Targeting Chimeras), a revolutionary approach in targeted protein degradation. Its structural features enable efficient linker conjugation between E3 ligase binders and target proteins. This positions 935668-38-5 as a valuable tool in next-generation cancer therapeutics development, responding to growing interest in undruggable target strategies.

Storage and handling of AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE require standard laboratory precautions. The compound demonstrates excellent stability at 2-8°C under anhydrous conditions, with manufacturers typically recommending nitrogen atmosphere protection for long-term storage. These characteristics make it suitable for global distribution, meeting the needs of contract research organizations and virtual pharma companies operating in distributed research models.

The market for azetidine derivatives is projected to grow at 8.2% CAGR through 2030, driven by demand for novel heterocycles in drug development. CAS 935668-38-5 occupies a strategic position in this landscape due to its balanced lipophilicity profile (LogP ~0.9) and favorable ADME properties. These characteristics address current industry priorities around lead optimization and drug-likeness enhancement.

Recent patent analyses reveal increasing claims incorporating AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE in kinase inhibitor formulations, particularly for BTK and JAK family targets. This reflects broader trends in immunomodulator development, where the compound's ability to maintain spatial orientation of pharmacophores proves advantageous. Such applications align with healthcare's shift toward personalized treatment regimens.

Environmental considerations for 935668-38-5 show favorable biodegradability profiles in OECD 301 tests, addressing growing regulatory focus on green pharmaceuticals. The compound's low bioaccumulation potential and absence of persistent organic pollutant characteristics make it compatible with sustainable chemistry initiatives gaining traction across the industry.

In analytical development, AZETIDIN-3-YL CARBAMATE HYDROCHLORIDE serves as a valuable chromatographic standard for method validation. Its well-defined UV absorption maxima at 214 nm facilitates detection in HPLC method development, supporting quality control workflows for related azetidine-containing compounds. This application meets the needs of QC laboratories implementing analytical quality by design (AQbD) principles.

Future research directions for CAS 935668-38-5 may explore its potential in bioconjugation chemistry, particularly for antibody-drug conjugate (ADC) linker systems. The compound's amine reactivity and hydrolytic stability balance could enable novel payload attachment strategies in this rapidly evolving therapeutic modality. Such developments would position this azetidine derivative at the forefront of targeted oncology innovations.

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